4-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]pyrimidine
Description
4-[(1-Cyclopropanecarbonylpyrrolidin-3-yl)oxy]pyrimidine is a pyrimidine derivative featuring a pyrrolidine ring substituted with a cyclopropanecarbonyl group at the 1-position and linked via an ether oxygen to the 4-position of the pyrimidine core. This structure combines the aromatic pyrimidine scaffold, commonly associated with nucleic acid interactions or kinase inhibition, with a conformationally constrained cyclopropane moiety. The cyclopropane group may enhance metabolic stability or influence binding affinity through steric and electronic effects .
Properties
IUPAC Name |
cyclopropyl-(3-pyrimidin-4-yloxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c16-12(9-1-2-9)15-6-4-10(7-15)17-11-3-5-13-8-14-11/h3,5,8-10H,1-2,4,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWFCGNHQFCWHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(C2)OC3=NC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]pyrimidine typically involves the formation of the pyrrolidine ring followed by its attachment to the pyrimidine ring. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound. The resulting pyrrolidine derivative is then reacted with a pyrimidine derivative under conditions that promote ether bond formation, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and conditions would be tailored to minimize costs and environmental impact while maximizing efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[(1-Cyclopropanecarbonylpyrrolidin-3-yl)oxy]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
4-[(1-Cyclopropanecarbonylpyrrolidin-3-yl)oxy]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 4-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]pyrimidine involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: 4-((1-(Isopropylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
This compound (CAS 2034298-00-3) shares the pyrrolidin-3-yl-oxy-pyrimidine backbone but replaces the cyclopropanecarbonyl group with an isopropylsulfonyl substituent. Key differences include:
| Property | 4-[(1-Cyclopropanecarbonylpyrrolidin-3-yl)oxy]pyrimidine | 4-((1-(Isopropylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine |
|---|---|---|
| Molecular Formula | C₁₂H₁₅N₃O₂ (inferred) | C₁₁H₁₇N₃O₃S |
| Molecular Weight | ~257.28 g/mol | 271.34 g/mol |
| Key Substituent | Cyclopropanecarbonyl (electron-withdrawing, rigid) | Isopropylsulfonyl (polar, sterically bulky) |
| Functional Group Impact | May enhance metabolic stability via cyclopropane rigidity | Sulfonyl group increases polarity and potential solubility |
Functionalized Pyrimidine Derivatives: 4-Amino-1-((3R)-1-((4-Fluorobenzoyl)prolyl)piperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine (12c)
Though distinct in scaffold (pyrazolo[3,4-d]pyrimidine vs. pyrimidine), this compound highlights substituent effects on bioactivity. Key observations:
- Substituent Diversity: The 4-fluorobenzoyl and phenoxyphenyl groups in 12c suggest multi-target engagement, with fluorinated aromatic groups often enhancing lipophilicity and membrane permeability .
Implications of Structural Variations
- Electronic Effects : Cyclopropane’s electron-withdrawing nature may polarize the pyrrolidine ring, altering binding interactions compared to sulfonyl or benzoyl substituents.
- Solubility and Stability : Sulfonyl groups (as in ) typically enhance solubility but may reduce metabolic stability compared to cyclopropane’s rigidity.
- Biological Activity : Fluorinated or aromatic substituents (as in ) are linked to kinase inhibition, suggesting the target compound’s cyclopropane could optimize selectivity for similar targets.
Biological Activity
The compound 4-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against specific biological targets, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 4-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]pyrimidine can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 219.27 g/mol
This compound features a pyrimidine ring substituted with a cyclopropanecarbonyl-pyrrolidine moiety, which is crucial for its biological activity.
Research indicates that compounds similar to 4-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]pyrimidine may function as inhibitors of Bruton's tyrosine kinase (Btk), an important enzyme involved in B-cell receptor signaling. Inhibition of Btk can lead to reduced proliferation of B-cell malignancies and has implications for treating autoimmune diseases .
Cytotoxicity and Selectivity
The cytotoxic effects of pyrimidine derivatives have been explored in various cell lines, including human embryonic kidney (HEK293) cells. The activity was assessed using redox-based assays to determine cell viability. Results indicated that certain pyrimidine analogues exhibit selective toxicity towards cancerous cells while sparing normal cells, highlighting their potential as therapeutic agents .
Study on Pyrimidine Analogues
In a comprehensive study evaluating multiple pyrimidine nucleoside analogues, researchers found that these compounds could effectively inhibit the growth of T. cruzi amastigotes in vitro. The study utilized image-based technologies to assess the incorporation of nucleoside analogues into parasite DNA and determined their efficacy based on concentration and exposure time. The findings suggest that 4-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]pyrimidine could be further investigated for its potential use in treating parasitic infections .
Comparative Efficacy Table
| Compound Name | Target | IC50 (μM) | Notes |
|---|---|---|---|
| 4-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]pyrimidine | T. cruzi amastigotes | TBD | Potential antiparasitic activity |
| Ethynyl pyrimidine nucleoside analogue | T. cruzi amastigotes | 73 | Effective with minimal toxicity |
| Nifurtimox | T. cruzi | TBD | Standard treatment |
| Benznidazole | T. cruzi | TBD | Standard treatment |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
